N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide
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Overview
Description
(E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The two pyrazole rings are then coupled through a propenamide linker using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
(E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-BUTENAMIDE
- (E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PENTENAMIDE
Uniqueness
(E)-N~1~-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C16H23N5O |
---|---|
Molecular Weight |
301.39 g/mol |
IUPAC Name |
(E)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C16H23N5O/c1-6-20-12(4)14(10-17-20)8-9-15(22)18-16-11(3)19-21(7-2)13(16)5/h8-10H,6-7H2,1-5H3,(H,18,22)/b9-8+ |
InChI Key |
MMOSVABMXMZURD-CMDGGOBGSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=C(N(N=C2C)CC)C)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=C(N(N=C2C)CC)C)C |
Origin of Product |
United States |
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